3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 3-(Furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one often involves the construction of pyrimidine and thieno[2,3-d]pyrimidin derivatives, utilizing heterocyclic fragments as key building blocks. For instance, Aniskova et al. (2017) discuss the synthesis of biologically active compounds containing pyrimidine and pyridazine structural fragments, emphasizing the role of arylmethylidene derivatives of furan-2(3H)-ones in constructing molecules with potential biological activities (Aniskova, Grinev, & Yegorova, 2017). These synthetic approaches highlight the versatility of furan and thieno[2,3-d]pyrimidin moieties in medicinal chemistry, enabling the development of compounds with varied pharmacological profiles.
Biological Applications and Potency
The structural complexity of thieno[2,3-d]pyrimidin derivatives lends them to investigation for various biological activities. Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan-2-yl fragments, revealed potent antiprotozoal activity, demonstrating the potential of such molecules in addressing parasitic infections (Ismail et al., 2004).
Antimicrobial and Antifungal Properties
Compounds incorporating pyrimidinone and related heterocycles have been assessed for their antimicrobial and antifungal efficacy. Ravindra et al. (2008) synthesized naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and demonstrated their antimicrobial activity, suggesting the relevance of such structures in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Fluorescence and Binding Studies
The unique electronic properties of thieno[2,3-d]pyrimidin derivatives also make them candidates for studies involving fluorescence and binding interactions with biological macromolecules. Meng et al. (2012) explored the fluorescence binding of p-hydroxycinnamic acid derivatives to bovine serum albumin, providing insights into the interaction dynamics between such compounds and protein targets, which could inform the design of fluorescent probes or drug delivery systems (Meng et al., 2012).
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-13-14(2)30-20-19(13)21(26)24(11-17-5-4-10-28-17)22(23-20)29-12-18(25)15-6-8-16(27-3)9-7-15/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYDJGTBIIFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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